Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound with a unique structure that combines a thieno and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
- 3-Bromo-1-methyl-1H-pyrazole
Uniqueness
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is unique due to the presence of both a thieno and pyrazole ring in its structure. This combination imparts distinct chemical and physical properties that are not found in simpler pyrazole or thieno derivatives. The presence of the bromine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H5BrN2O2S
- Molecular Weight: 261.10 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COC(=O)C1=CC2=C(NN=C2S1)Br
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, which is critical for its potential therapeutic applications. The compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties: Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.
Anticancer Activity
Several studies have reported on the anticancer potential of this compound. For instance:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | Hep-2 | 3.25 | Induces apoptosis |
Wei et al. | A549 | 26 | Inhibits cell proliferation |
Xia et al. | NCI-H460 | 49.85 | Causes significant cell apoptosis |
These studies highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound in drug development.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial effects. It shows promise against specific bacterial strains, although detailed quantitative data is still emerging.
Case Studies and Research Findings
Recent advancements in the synthesis and application of pyrazole derivatives have underscored the importance of compounds like this compound in drug design:
- Synthesis Techniques : The compound can be synthesized via bromination of thieno-pyrazole derivatives using N-bromosuccinimide (NBS), optimizing yield and purity for industrial applications .
- Pharmacological Studies : Various pharmacological studies have been conducted to evaluate its binding affinity to specific targets, crucial for understanding its therapeutic potential .
Properties
Molecular Formula |
C7H5BrN2O2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 3-bromo-2H-thieno[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H,9,10) |
InChI Key |
ICMIQWAONPVGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2S1)Br |
Origin of Product |
United States |
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